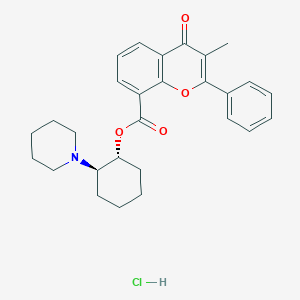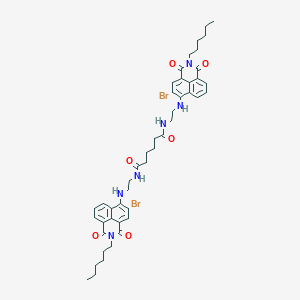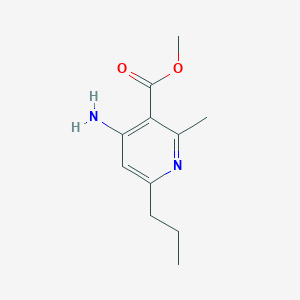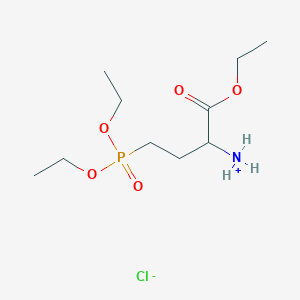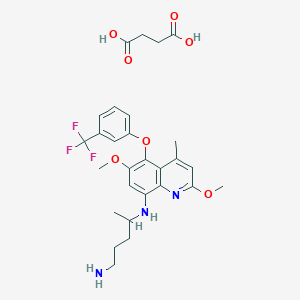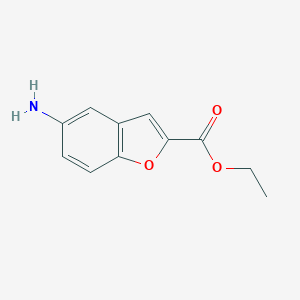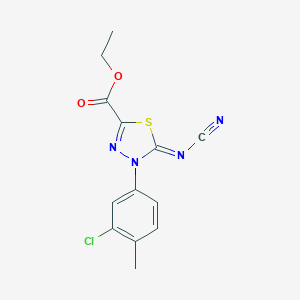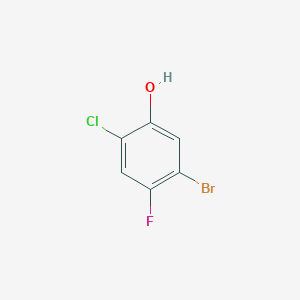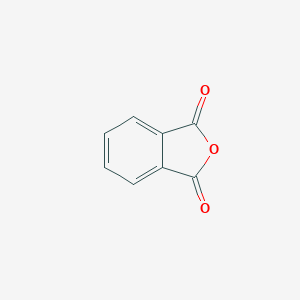
Nona-arginine
Overview
Description
Nona-arginine, also known as Arg9 or R9, is a type of cell-penetrating peptide (CPP). CPPs are characterized by their ability to promote the receptor-independent cellular uptake of membrane-impermeable macromolecules, such as peptides, proteins, nucleic acids, and nanoparticles . CPPs are usually short peptides with less than 30 amino acids .
Physical And Chemical Properties Analysis
While specific physical and chemical properties of this compound were not found in the search results, it’s known that arginine-rich peptides like this compound can interact with negatively charged drug molecules and cell membranes through non-covalent interaction, including electrostatic interactions .
Scientific Research Applications
Gene Expression Enhancement
Nonarginine (D-R9) is recognized as one of the most effective protein transduction domains (PTDs) for delivering intracellular cargo like DNA, RNA, proteins, and particles. The reducible poly(oligo-D-arginine) (rPOA), which forms disulfide bonds between terminal cysteinyl-thiol groups of short peptides, is hypothesized to facilitate gene transfection without toxicity. Notably, in a study, rPOA demonstrated a higher level of gene expression in the lung, sustained for a week without toxicity, indicating its potential as a nonviral gene carrier for lung diseases (Won et al., 2010).
Epidermal Targeting
A nona-arginine peptide labeled with a Single Core Multimodal Probe for Imaging (SCoMPI) has shown potential in epidermal targeting. The topical penetration of this conjugate into skin biopsies appears to be time-dependent, suggesting its utility in transdermal drug delivery systems (Clède et al., 2015).
Facilitating Cell-Penetrating Peptide Entry
The intracellular delivery of cationic peptides like this compound (R9) is facilitated by a transient increase in intracellular calcium, which transiently permeabilizes the plasma membrane. This mechanism highlights the potential of R9 in the delivery of therapeutic molecules into cells (Melikov et al., 2015).
Reducing Inflammation in Ocular Infections
Nona-D-arginine (D9R) amide has been shown to suppress interleukin 1β production during Pseudomonas aeruginosa corneal infection. It also affects other inflammatory mediators, indicating its potential as an alternative to steroids in treating inflammation-mediated pathologies of the eye (Karicherla et al., 2010).
Enhancing Cellular Uptake
Backbone rigidification of arginine-rich cell-penetrating peptides, including macrocyclization, enhances their proteolytic stability and cellular uptake. A study involving the synthesis of macrocyclic arginine-rich cell-penetrating peptides showed that the mode and site of cyclization, as well as the stereochemistry, influence cellular uptake. This provides valuable insights into designing efficient drug delivery systems (Traboulsi et al., 2015).
Mechanism of Action
Target of Action
Nona-arginine, also known as (Arg)9, is a cell-penetrating peptide (CPP) composed of nine arginine residues . The primary targets of (Arg)9 are cellular plasma membranes . It interacts with these membranes to facilitate the delivery of various cargoes into cells .
Mode of Action
(Arg)9 interacts with its targets, the cellular plasma membranes, through a process known as direct membrane translocation . This interaction allows (Arg)9 to penetrate the cell membranes and deliver its cargoes into the cells . The calcium channel Orai1 plays a crucial role in triggering the rapid uptake of the peptides .
Biochemical Pathways
The biochemical pathways affected by (Arg)9 are primarily related to arginine metabolism. Arginine can be metabolized via the arginase pathway, which limits arginine availability for nitric oxide (NO) synthesis . The product of this pathway, ornithine, can further feed into the downstream pathways of polyamine and proline syntheses, which are important for cellular proliferation and tissue repair .
Pharmacokinetics
It’s known that the salt form of (arg)9, known as (arg)9 acetate, generally has better water solubility and stability than the free form .
Result of Action
(Arg)9 exhibits neuroprotective activity, providing significant neuroprotection in a dose-response manner following glutamic acid exposure . It is less effective in the kainic acid model .
Action Environment
The action of (Arg)9 can be influenced by various environmental factors. For instance, the amino acid sequence is a key factor that determines the cellular internalization mechanism . Furthermore, the non-cytotoxic nature and the wide applicability make (Arg)9 a trending tool for cellular delivery .
Future Directions
Arginine-rich peptides like Nona-arginine have attracted substantial scientific attention due to their unique cell penetration properties . They have potential applications in drug/RNA delivery systems, biosensors, and blood-brain barrier (BBB) penetration . Understanding the membrane internalization mechanisms and design strategies of CPPs will expand their potential applications in clinical trials .
Biochemical Analysis
Biochemical Properties
Nona-arginine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound can induce spikes in intracellular calcium concentration, which correlates with the efficiency of the peptide entry . This suggests that an increase in intracellular calcium precedes and is required for peptide entry .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing a very effective non-endocytic entry pathway specific for cationic peptides . This pathway is inhibited by depletion of the intracellular ATP pool , suggesting that ATP is crucial for the entry of this compound into cells.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It induces repetitive spikes in intracellular calcium concentration, which is suggested to precede and be required for peptide entry . Furthermore, this compound is found to induce transient cell-surface exposure of phosphatidylserine (PS), a lipid normally residing only in the inner leaflet of the plasma membrane . This suggests the importance of PS externalization in the process of this compound entry into cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. At a concentration of 1-2 μM and a rapid temperature drop to 15°C, this compound induces a very effective non-endocytic entry pathway specific for cationic peptides . This suggests that the peptide’s stability and degradation, as well as its long-term effects on cellular function, can be influenced by temperature and concentration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound shows neuroprotective effects and reduces infarct volume when administered at a dosage of 1 μM/kg in a permanent middle cerebral artery stroke model in male Sprague–Dawley rats .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific pathways. It induces a very effective non-endocytic entry pathway specific for cationic peptides , suggesting a unique mechanism for its transport and distribution.
Subcellular Localization
Given its ability to induce a non-endocytic entry pathway, it is likely that this compound is localized to specific compartments or organelles within the cell .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82)/t28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNKPNYCNUKOAU-VXJRNSOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H110N36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1423.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143413-47-2 | |
| Record name | Nona-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nona-arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12648 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does nona-arginine interact with cell membranes?
A1: this compound interacts with cell membranes primarily through electrostatic interactions between its positively charged arginine residues and negatively charged components of the membrane, such as glycosaminoglycans and phospholipids. [, , , , , ] This interaction can lead to membrane destabilization and subsequent cellular uptake through various mechanisms, including endocytosis and direct penetration. [, , , ]
Q2: What are the downstream effects of this compound once inside the cell?
A2: The downstream effects of this compound are largely dependent on the cargo it delivers. R9 itself primarily acts as a carrier and does not possess inherent biological activity. [] Once inside the cell, R9-cargo complexes can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. [, , ] The specific localization and subsequent effects depend on the nature of the cargo and its intended target.
Q3: Can this compound induce toxicity in cells?
A3: While generally considered non-toxic, this compound can induce toxicity at high concentrations. [, ] The concentration threshold for toxicity varies depending on the cell type, cargo, and experimental conditions.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C45H98N36O10, and its molecular weight is 1267.5 g/mol.
Q5: What spectroscopic techniques are commonly used to characterize this compound?
A5: Common spectroscopic techniques used to characterize this compound include: * Circular dichroism (CD) spectroscopy: To study the secondary structure of the peptide in solution and in complex with membranes. [, ] * Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the three-dimensional structure and dynamics of the peptide. [, ] * UV-Vis spectroscopy: To investigate the aggregation properties of the peptide. []
Q6: How does the performance of this compound as a delivery vector vary under different conditions?
A6: The performance of this compound is influenced by factors such as: * Peptide concentration: Higher concentrations can enhance uptake but also increase the risk of toxicity. [] * Cargo properties: Size, charge, and hydrophobicity of the cargo can affect complex formation and cellular uptake. [, ] * Cell type: Different cell types exhibit varying sensitivities to this compound and different uptake mechanisms. [] * Environmental factors: Temperature, pH, and ionic strength can impact peptide stability and membrane interactions. [, ]
Q7: How do modifications to the this compound structure affect its activity?
A7: Modifications to the this compound structure, such as: * Chain length: Increasing or decreasing the number of arginine residues can impact membrane binding and cellular uptake. [] * Amino acid substitutions: Replacing arginine with other amino acids can alter charge distribution and affect interactions with membranes and cargo. [] * Cyclization: Introducing cyclic structures can enhance stability and improve cellular uptake. [] * Lipid conjugation: Adding lipid moieties can facilitate membrane interactions and improve cellular uptake. []
Q8: What are the challenges associated with formulating this compound for therapeutic applications?
A8: Challenges include: * Proteolytic degradation: this compound is susceptible to degradation by proteases, which can limit its efficacy in vivo. [] * Short half-life: Rapid clearance from circulation can reduce bioavailability and therapeutic efficacy. []
Q9: What strategies are being explored to improve the stability and bioavailability of this compound formulations?
A9: Strategies include: * Chemical modifications: Introducing non-natural amino acids or chemical modifications to the peptide backbone can enhance resistance to degradation. [] * Nanoparticle encapsulation: Encapsulating this compound within nanoparticles can protect it from degradation and prolong its circulation time. [, ] * Conjugation to polymers: Attaching this compound to polymers like polyethylene glycol (PEG) can improve stability and reduce immunogenicity. []
Q10: How is this compound being explored for targeted drug delivery?
A10: this compound can be conjugated to targeting ligands, such as antibodies, peptides, or small molecules, to direct the delivery of cargo to specific cell types or tissues. [, , ]
Q11: How are computational methods being used to study this compound?
A11: Computational methods, such as molecular dynamics (MD) simulations, are used to: * Investigate peptide-membrane interactions: Simulating the behavior of this compound at the membrane interface to understand its penetration mechanism. [, ] * Design more efficient CPPs: Optimizing peptide sequences and modifications to improve membrane translocation and cargo delivery. []
Q12: What are some examples of in vitro and in vivo applications of this compound for drug delivery?
A12: Examples include: * Gene delivery: Delivery of siRNA and plasmid DNA for gene silencing and gene editing applications. [, , ] * Protein delivery: Delivery of therapeutic proteins and peptides, such as antibodies and enzymes, into cells. [, ] * Nanoparticle delivery: Facilitating the cellular uptake of nanoparticles for imaging and drug delivery applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



